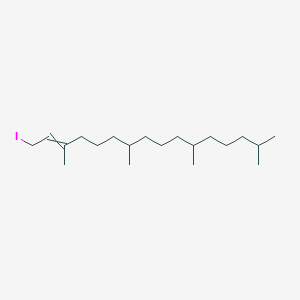

1-Iodo-3,7,11,15-tetramethylhexadec-2-ene

Description

Significance of Isoprenoid Derivatives in Chemical Research

Isoprenoids, also known as terpenoids, represent a vast and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene (B109036) unit. creative-proteomics.comnumberanalytics.combritannica.com With over 30,000 known compounds, they are the largest group of natural products and are found in all living organisms. pnas.org Their functions are remarkably varied, ranging from fundamental roles in primary metabolism to specialized tasks in secondary metabolism. taylorandfrancis.com

In biological systems, isoprenoids are essential for numerous processes. They serve as precursors to vital molecules such as steroids and hormones, and form the side chains of chlorophyll (B73375) and the electron-carrying quinones in respiratory and photosynthetic pathways. pnas.orgtaylorandfrancis.com Isoprenoids also function as pigments, fragrances, and vitamins. britannica.com The post-translational modification of proteins with isoprenoid groups, known as prenylation, is critical for their subcellular targeting and function, impacting signaling pathways that regulate cell proliferation and differentiation. taylorandfrancis.com

The immense structural diversity of isoprenoids has made them a fertile ground for chemical research. Scientists are interested in their synthesis to produce valuable commercial products, including pharmaceuticals, flavorings, and fragrances. britannica.comnih.gov The modular nature of their biosynthesis, built from C5 units, has inspired the development of synthetic biology and metabolic engineering approaches to enhance the production of known isoprenoids and to create novel, "new-to-nature" compounds with potentially valuable biological activities. nih.gov

Structural Context of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene as a Key Synthetic Building Block

1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is structurally derived from phytol (B49457) (3,7,11,15-tetramethylhexadec-2-en-1-ol), an acyclic diterpene alcohol that is a constituent of chlorophyll. chemicalbook.comresearchgate.net The synthesis of the iodo-derivative involves the replacement of the primary hydroxyl group of phytol with an iodine atom. A common laboratory method to achieve this conversion uses triphenylphosphine (B44618), imidazole (B134444), and iodine in a suitable solvent like dichloromethane (B109758). nih.govpsu.edu In this reaction, the phytol is added to a pre-formed phosphonium (B103445) iodide complex, resulting in the desired iodoalkene. nih.govpsu.edu

The significance of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene lies in its function as a reactive intermediate, or a synthetic building block. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution and coupling reactions, making the iodine a good leaving group. This reactivity is harnessed to attach the 20-carbon phytyl tail to other molecular scaffolds.

A prime example of its utility is in the synthesis of vitamin E (tocopherols and tocotrienols) and vitamin K1 (phylloquinone). chemicalbook.commedchemexpress.com The phytyl side chain is a key structural feature of these essential vitamins. By using 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene, chemists can couple the phytyl group with the respective chromanol or naphthoquinone ring systems to construct the final vitamin molecules. simsonpharma.comnih.gov This makes the iodo-compound a crucial precursor in the industrial production of these vital nutrients.

Table 1: Properties of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₃₉I |

| Parent Compound | Phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) nih.govnist.gov |

| Molecular Weight | 406.43 g/mol (calculated) |

| Key Functional Groups | Alkyl iodide, Alkene |

Historical Development of Synthetic Approaches to Isoprenoids and Related Compounds

The study of isoprenoids dates back to the 19th century with early investigations into turpentine. britannica.com A major breakthrough was the formulation of the "isoprene rule" by Otto Wallach and later refined by Leopold Ružička, which described how these complex structures could be conceptually broken down into five-carbon isoprene units. britannica.com

Early synthetic efforts were purely chemical, often involving complex, multi-step total syntheses of natural products. The development of new reagents and reactions was often driven by the challenge of assembling these intricate carbon skeletons.

A paradigm shift occurred with the elucidation of the biosynthetic pathways for isoprenoids. Initially, the mevalonate (B85504) (MVA) pathway was discovered in eukaryotes, archaea, and some bacteria. pnas.org This pathway starts from acetyl-CoA to form the key C5 building block, isopentenyl diphosphate (B83284) (IPP). pnas.org Later, a second distinct route, the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, was found in most bacteria, algae, and the plastids of higher plants. pnas.org

The discovery of these natural synthetic routes opened the door for the field of synthetic biology. nih.gov Over the past few decades, researchers have leveraged metabolic engineering to improve the production of valuable isoprenoids in microbial hosts like E. coli and yeast. nih.gov This involves hijacking and optimizing the native MVA or DXP pathways, or even introducing heterologous pathways into host organisms. nih.gov More recent innovations include the development of entirely synthetic pathways, such as the isopentenol (B1216264) utilization pathway (IUP), which are decoupled from central metabolism and can potentially offer higher flux towards the desired isoprenoid product. pnas.orgresearchgate.net These advanced biological and chemo-enzymatic strategies represent the current frontier in isoprenoid synthesis, offering more sustainable and efficient alternatives to traditional chemical methods. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene | C₂₀H₃₉I |

| Phytol | C₂₀H₄₀O nist.gov |

| Isoprene | C₅H₈ britannica.com |

| Isopentenyl diphosphate (IPP) | C₅H₁₂O₇P₂ |

| Dimethylallyl pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S |

| 1-deoxy-D-xylulose 5-phosphate (DXP) | C₅H₁₁O₇P |

| Vitamin E (α-tocopherol) | C₂₉H₅₀O₂ |

| Vitamin K1 (Phylloquinone) | C₃₁H₄₆O₂ |

| Triphenylphosphine | C₁₈H₁₅P |

| Imidazole | C₃H₄N₂ |

| Iodine | I₂ |

Structure

3D Structure

Properties

CAS No. |

918648-14-3 |

|---|---|

Molecular Formula |

C20H39I |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

1-iodo-3,7,11,15-tetramethylhexadec-2-ene |

InChI |

InChI=1S/C20H39I/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3 |

InChI Key |

ZCYQJDVYCGTEEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCI)C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways to 1 Iodo 3,7,11,15 Tetramethylhexadec 2 Ene

Retrosynthetic Analysis for 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene

A retrosynthetic analysis of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene logically deconstructs the molecule to identify viable starting materials and synthetic transformations. The primary disconnection occurs at the carbon-iodine bond, identifying the corresponding allylic alcohol, phytol (B49457), as the immediate precursor. This functional group interconversion is a common and effective strategy for the synthesis of allylic halides.

Further disconnection of phytol, a C20 isoprenoid alcohol, can be envisioned through the breaking of carbon-carbon bonds at key positions within the isoprenoid chain. This leads to smaller, more readily available building blocks such as geranylacetone (B162166) and other smaller terpene units. This approach highlights the importance of naturally derived starting materials in the synthesis of complex molecules.

Conversion of Phytol to 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene: Mechanistic Insightsnrochemistry.comwikipedia.orgcommonorganicchemistry.comalfa-chemistry.comsynarchive.comblogspot.com

The most direct and widely utilized method for the synthesis of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene is the conversion of phytol. This transformation is typically achieved through an Appel-type reaction, which converts a primary alcohol to the corresponding alkyl iodide under mild conditions. wikipedia.orgcommonorganicchemistry.comalfa-chemistry.com

The reaction mechanism commences with the formation of a phosphonium (B103445) iodide species from the reaction of triphenylphosphine (B44618) with iodine. nrochemistry.comwikipedia.org The alcohol oxygen of phytol then attacks the electrophilic phosphorus atom, forming an oxyphosphonium intermediate. This step activates the hydroxyl group, turning it into a good leaving group. Finally, the iodide ion acts as a nucleophile, attacking the primary carbon in an SN2 fashion. nrochemistry.comwikipedia.orgalfa-chemistry.com This nucleophilic substitution results in the formation of the desired 1-iodo-3,7,11,15-tetramethylhexadec-2-ene and triphenylphosphine oxide as a byproduct. The formation of the strong P=O double bond in triphenylphosphine oxide is a significant driving force for this reaction. wikipedia.org

Reagents and Reaction Conditions: Optimization Strategies in Laboratory Synthesisnrochemistry.comcommonorganicchemistry.comblogspot.com

The successful conversion of phytol to its corresponding iodide relies on the careful selection and optimization of reagents and reaction conditions. The classic Appel reaction utilizes triphenylphosphine and iodine. nrochemistry.comcommonorganicchemistry.comblogspot.com To neutralize the HI generated during the reaction and to facilitate the deprotonation of the alcohol, a base such as imidazole (B134444) or pyridine (B92270) is often included. nrochemistry.comcommonorganicchemistry.com

Optimization strategies often focus on the stoichiometry of the reagents, reaction temperature, and solvent choice. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) to prevent side reactions. The temperature is usually kept low, often starting at 0 °C and then allowing the reaction to proceed at room temperature, to ensure selectivity and minimize degradation of the product. nrochemistry.com Workup procedures involve quenching the reaction, separating the organic layer, and purifying the product, often through column chromatography to remove the triphenylphosphine oxide byproduct. nrochemistry.comblogspot.com

Table 1: Reagents and Conditions for the Conversion of Phytol to 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene

| Reagent/Condition | Role/Purpose | Typical Parameters |

| Phytol | Starting Material | Primary allylic alcohol |

| Triphenylphosphine (PPh₃) | Phosphorus source | Forms phosphonium intermediate |

| Iodine (I₂) | Halogen source | Provides the iodide nucleophile |

| Imidazole/Pyridine | Base | Neutralizes HI, facilitates alcohol deprotonation |

| Dichloromethane/Acetonitrile | Solvent | Inert, aprotic reaction medium |

| Temperature | Reaction control | Typically 0 °C to room temperature |

| Workup | Product isolation | Quenching, extraction, and chromatography |

Stereochemical Control and Selective (E)-Stereoisomer Synthesis

A critical aspect of the synthesis of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene is the control of the stereochemistry at the C2-C3 double bond to selectively obtain the (E)-isomer. Since the starting material, naturally derived phytol, predominantly exists as the (E)-isomer, the synthetic method should ideally preserve this stereochemistry.

The Appel reaction, proceeding through an SN2 mechanism, typically results in the inversion of configuration at a chiral center. However, in the case of phytol, the reaction occurs at a primary allylic carbon that is not a stereocenter. The geometry of the double bond is generally retained during this process, making it an effective method for the synthesis of (E)-1-iodo-3,7,11,15-tetramethylhexadec-2-ene from (E)-phytol. The absence of allylic rearrangements under these mild and neutral conditions is a key advantage. blogspot.com

Exploration of Alternative Synthetic Routes: Novel Precursors and Methodologies

While the conversion of phytol is the most common route, alternative synthetic strategies have been explored, often starting from other readily available isoprenoid precursors.

One such precursor is isophytol (B1199701) (3,7,11,15-tetramethylhexadec-1-en-3-ol). eurekaselect.comwikipedia.org Isophytol can be synthesized from citral (B94496) or linalool (B1675412) and can be a key intermediate in the industrial production of vitamins. eurekaselect.comchemicalbook.com The synthesis of the target iodo-compound from isophytol would require a rearrangement of the double bond and subsequent iodination, presenting a more complex synthetic challenge compared to the direct conversion of phytol.

Another potential precursor is geranylacetone , a C13 ketone that can be synthesized from linalool or myrcene. wikipedia.orgchemicalbook.comnih.gov Elongation of the carbon chain of geranylacetone through a series of reactions, including Wittig-type reactions or Grignard additions, followed by reduction and iodination, could in principle lead to the desired product. This multi-step approach, however, is less efficient than the direct use of a C20 precursor like phytol.

Scale-Up Considerations for Research and Preparative Applications

The scale-up of the synthesis of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene for research and preparative purposes presents several challenges. The cost and availability of the starting material, phytol, are primary considerations. While naturally derived, its purification to high standards can be costly.

From a process chemistry perspective, the Appel reaction, while effective on a lab scale, has drawbacks for larger-scale production. wikipedia.org The use of stoichiometric amounts of triphenylphosphine results in the generation of a significant amount of triphenylphosphine oxide as a byproduct. The removal of this byproduct can be challenging and often requires tedious chromatographic purification, which is not ideal for large-scale synthesis. blogspot.comresearchgate.net

To address these issues, research has focused on the development of catalytic versions of the Appel reaction and the use of alternative reagents that simplify product isolation. wikipedia.orgresearchgate.net For instance, the use of polymer-bound phosphine (B1218219) reagents could facilitate the removal of the phosphine oxide byproduct through simple filtration. However, the cost and efficiency of these supported reagents on an industrial scale need to be carefully evaluated. The inherent instability of allylic iodides also necessitates careful handling and storage to prevent degradation, which is a critical factor in preparative applications.

Reactivity Profiles and Transformational Chemistry of 1 Iodo 3,7,11,15 Tetramethylhexadec 2 Ene

Nucleophilic Substitution Reactions Involving the Iodide Functionality

The primary allylic iodide in 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is a highly reactive functional group, susceptible to nucleophilic substitution. ucalgary.calibretexts.org Allylic halides are generally more reactive than their saturated counterparts due to the ability of the adjacent double bond to stabilize the transition state in both SN1 and SN2 mechanisms. quora.comyoutube.com

In the case of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene, SN2 reactions are expected to proceed readily with a variety of nucleophiles. The primary nature of the carbon bearing the iodide minimizes steric hindrance, facilitating backside attack. libretexts.org Common nucleophiles such as cyanides, azides, and thiolates can be employed to introduce new functional groups at the C1 position.

SN1-type reactions are also possible, particularly with weaker nucleophiles in polar protic solvents. The departure of the iodide leaving group would lead to the formation of a resonance-stabilized allylic carbocation. libretexts.orgyoutube.com This delocalized cation has positive charge distributed between C1 and C3. Consequently, nucleophilic attack can occur at either position, potentially leading to a mixture of products, a phenomenon known as allylic rearrangement. ucalgary.cayoutube.com The ratio of these products would be influenced by both steric and electronic factors.

Table 1: Potential Nucleophilic Substitution Reactions and Products

| Nucleophile | Reagent Example | Potential Product(s) | Reaction Type |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | 2,4,8,12,16-pentamethylheptadec-3-enenitrile | SN2 |

| Azide | Sodium Azide (NaN₃) | 1-azido-3,7,11,15-tetramethylhexadec-2-ene | SN2 |

| Thiolate | Sodium thiomethoxide (NaSMe) | 1-(methylthio)-3,7,11,15-tetramethylhexadec-2-ene | SN2 |

Olefin Functionalization: Electrophilic and Radical Additions to the Alkene Moiety

The trisubstituted double bond in 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is susceptible to both electrophilic and radical addition reactions. The regioselectivity of these additions is a key consideration.

Electrophilic Addition: In the presence of an electrophile, the electron-rich double bond can act as a nucleophile. savemyexams.comchemistrysteps.com For instance, the addition of hydrohalic acids (HX) would likely follow Markovnikov's rule, where the proton adds to the less substituted carbon (C2), and the halide adds to the more substituted carbon (C3), which can better stabilize the resulting carbocationic intermediate. byjus.com The stability of this tertiary carbocation would drive the regioselectivity of the reaction.

Radical Addition: Under radical conditions, for example, the addition of HBr in the presence of peroxides, the regioselectivity is reversed. youtube.comutexas.edu The bromine radical would add to the less substituted carbon (C2) to generate a more stable tertiary radical at C3. wikipedia.orglibretexts.org This anti-Markovnikov addition provides a complementary method for functionalizing the alkene.

Table 2: Predicted Outcomes of Addition Reactions to the Alkene

| Reagent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HBr | No peroxides | 3-bromo-1-iodo-3,7,11,15-tetramethylhexadecane | Markovnikov |

| HBr | Peroxides | 2-bromo-1-iodo-3,7,11,15-tetramethylhexadecane | Anti-Markovnikov |

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The allylic iodide functionality makes 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction would involve the coupling of the allylic iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This would allow for the introduction of a wide range of aryl, vinyl, or alkyl groups at the C1 position. The reactivity of aryl iodides in Suzuki couplings is well-established. frontiersin.org

Heck Coupling: In a Heck reaction, the allylic iodide would couple with an alkene in the presence of a palladium catalyst and a base. acs.orgorganic-chemistry.org This reaction would result in the formation of a new carbon-carbon bond and the extension of the carbon chain. While Heck-type couplings of aryl iodides and allylic acetates have been reported, the direct use of allylic iodides is also feasible. acs.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of the allylic iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This is a highly efficient method for constructing C(sp)-C(sp³) bonds and would introduce an alkyne moiety onto the phytol-derived backbone. The reactivity of aryl iodides in Sonogashira couplings is generally high. libretexts.org

Table 3: Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-phenyl-3,7,11,15-tetramethylhexadec-2-ene |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1,3-diphenyl-5,9,13-trimethyl-1-tetradecene |

Investigations into Regioselectivity and Stereoselectivity in Chemical Transformations

The dual reactivity of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene brings questions of regioselectivity and stereoselectivity to the forefront of its chemical transformations.

Regioselectivity: In nucleophilic substitutions proceeding through an SN1 mechanism, the formation of a resonance-stabilized allylic cation can lead to a mixture of regioisomers. The preferred site of attack (C1 vs. C3) by the nucleophile will depend on a balance of electronic and steric factors. Similarly, in electrophilic additions to the alkene, the regioselectivity is governed by the stability of the carbocation intermediate (Markovnikov's rule), while radical additions follow an anti-Markovnikov pathway due to the stability of the resulting radical intermediate. byjus.comlibretexts.org

Stereoselectivity: The trisubstituted nature of the double bond means that addition reactions can lead to the formation of new stereocenters. The stereochemical outcome of such reactions (syn- or anti-addition) would depend on the specific mechanism and reagents employed. For example, some biocatalytic or transition-metal-catalyzed functionalizations of alkenes can proceed with high stereoselectivity. nih.govacs.org In cross-coupling reactions, if a chiral catalyst is used, it may be possible to achieve enantioselective transformations. Furthermore, the existing (E)-configuration of the double bond in the starting material can influence the stereochemistry of the products.

A summary of the key stereochemical and regiochemical considerations is presented below:

Table 4: Regio- and Stereochemical Considerations

| Reaction Type | Key Consideration | Potential Outcomes |

|---|---|---|

| Nucleophilic Substitution (SN1) | Regioselectivity | Mixture of C1 and C3 substituted products |

| Electrophilic Addition | Regioselectivity | Markovnikov product |

| Radical Addition | Regioselectivity | Anti-Markovnikov product |

| Alkene Functionalization | Stereoselectivity | Formation of new stereocenters, potential for diastereomers |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Iodo 3,7,11,15 Tetramethylhexadec 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For 1-iodo-3,7,11,15-tetramethylhexadec-2-ene, both ¹H and ¹³C NMR are indispensable for confirming its unique structure.

The ¹H NMR spectrum of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene exhibits characteristic signals that can be assigned to the various protons within the molecule. The presence of the iodine atom and the double bond significantly influences the chemical shifts of nearby protons.

A key feature in the ¹H NMR spectrum is the signal corresponding to the protons on the carbon bearing the iodine atom (C1). These protons are expected to be shifted downfield due to the deshielding effect of the electronegative iodine. The vinylic proton at C2 will also have a characteristic chemical shift, and its coupling to the protons on C1 and the methyl group at C3 provides crucial connectivity information.

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique electronic environment giving rise to a distinct signal. The carbon atom bonded to the iodine (C1) is expected to appear at a significantly upfield chemical shift compared to its corresponding alcohol precursor, a known effect of heavy atoms. The olefinic carbons (C2 and C3) will resonate in the typical range for a trisubstituted double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~3.9 - 4.1 | ~5 - 10 |

| 2 | ~5.3 - 5.5 | ~120 - 125 |

| 3 | - | ~140 - 145 |

| 4-15 | ~0.8 - 2.1 | ~19 - 40 |

| 16-20 (Methyls) | ~0.8 - 1.7 | ~16 - 25 |

Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all signals and definitive structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-iodo-3,7,11,15-tetramethylhexadec-2-ene, COSY would show correlations between the vinylic proton at C2 and the protons on C1 and the allylic protons at C4, confirming their proximity in the structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of each proton signal to its corresponding carbon signal, simplifying the interpretation of both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the methyl protons at C16 to the olefinic carbons C2 and C3, confirming the substitution pattern of the double bond.

Mass Spectrometry (MS) Analysis: Elucidation of Fragmentation Pathways and High-Resolution Data

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and large molecules, often leaving the molecular ion intact. For 1-iodo-3,7,11,15-tetramethylhexadec-2-ene, ESI-MS would be used to confirm the molecular weight. High-resolution ESI-MS (HR-ESI-MS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy, which is crucial for distinguishing between compounds with the same nominal mass. The presence of iodine, which is monoisotopic with a mass of 127 Da, simplifies the interpretation of the mass spectrum. libretexts.org

A publication detailing the synthesis of this compound as an intermediate confirms the use of ESI-MS for its characterization. psu.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds like 1-iodo-3,7,11,15-tetramethylhexadec-2-ene.

In a GC-MS analysis, the compound would first be separated from any impurities or other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint for identification.

Common fragmentation pathways for allylic iodides include the loss of the iodine atom to form a stable allylic cation. researchgate.net Therefore, a prominent peak corresponding to the [M-I]⁺ fragment would be expected in the mass spectrum of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene.

Chromatographic Purity Assessment and Method Development (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of compounds. For a non-polar compound like 1-iodo-3,7,11,15-tetramethylhexadec-2-ene, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) would be a suitable method for purification and purity analysis. The development of an HPLC method would involve optimizing the mobile phase composition and flow rate to achieve good separation from any starting materials or byproducts.

Gas Chromatography (GC): As mentioned in the context of GC-MS, GC is an excellent method for assessing the purity of volatile compounds. A flame ionization detector (FID) is commonly used for quantitative analysis. The development of a GC method would involve selecting an appropriate column (in terms of stationary phase and dimensions) and optimizing the temperature program to ensure the separation of the target compound from any impurities. The retention time of the compound under specific GC conditions is a characteristic property that can be used for its identification.

A study on the synthesis of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene mentions the use of column chromatography for its purification, which is a form of liquid chromatography. psu.edunih.gov

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity (Given the potential for chirality in the chain)

The stereochemistry of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene is a critical aspect of its chemical identity, with significant implications for its biological activity and chemical synthesis. The presence of multiple chiral centers at the 3, 7, and 11 positions, in addition to the geometric isomerism at the C2-C3 double bond, gives rise to a variety of stereoisomers. Consequently, the development and application of robust analytical methodologies for the determination of enantiomeric and diastereomeric purity are of paramount importance.

The primary challenge in the analysis of the stereoisomers of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic or spectroscopic techniques a formidable task. nih.gov To overcome this, chiral analysis techniques are employed, which can be broadly categorized into two main approaches: the use of a chiral resolving agent to form diastereomers that can be separated by standard techniques, or the use of a chiral stationary phase (CSP) in chromatography. nih.govchiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. nih.govchiralpedia.com For a non-polar compound such as 1-iodo-3,7,11,15-tetramethylhexadec-2-ene, normal-phase HPLC is often the method of choice. The separation is achieved by utilizing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Key Considerations for Chiral HPLC Analysis:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are particularly effective for a broad range of chiral compounds and would be a primary choice for this analysis. chiralpedia.com The selection of the specific CSP is crucial and often requires screening of several different phases to achieve optimal separation.

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. youtube.com The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Derivatization: While direct analysis is preferable, derivatization of the parent compound or its precursors can sometimes enhance chiral recognition. For instance, the precursor alcohol, 3,7,11,15-tetramethylhexadec-2-en-1-ol (B3434643) (phytol), can be derivatized with a chiral acid to form diastereomeric esters, which can then be separated on a standard achiral silica gel column. nih.govmdpi.com

Hypothetical Chiral HPLC Separation Data for Phytol (B49457) Precursor Stereoisomers:

| Stereoisomer | Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Retention Time (min) | Resolution (Rs) |

| (2E,7R,11R)-phytol | Cellulose-based CSP | 98:2 | 12.5 | - |

| (2E,7S,11S)-phytol | Cellulose-based CSP | 98:2 | 14.8 | 2.1 |

| (2Z,7R,11R)-phytol | Amylose-based CSP | 95:5 | 18.2 | - |

| (2Z,7S,11S)-phytol | Amylose-based CSP | 95:5 | 20.5 | 1.9 |

This table is a hypothetical representation to illustrate potential separation parameters and is not based on experimentally verified data for this specific compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another valuable technique for the enantiomeric analysis of volatile compounds. Given the long carbon chain of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene, its volatility may be limited, but analysis of shorter-chain precursors or degradation products could be feasible.

Key Aspects of Chiral GC Analysis:

Chiral Stationary Phases: Cyclodextrin-based CSPs are commonly used in chiral GC. These cage-like molecules have a hydrophobic cavity and a hydrophilic exterior, allowing for inclusion complexation with the analyte, leading to chiral recognition.

Derivatization: For non-volatile or highly polar precursors like alcohols, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.govnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) or silylating agents. nih.gov

Illustrative Chiral GC Parameters for an Isoprenoid Precursor:

| Analyte | Chiral Stationary Phase | Column Temperature (°C) | Carrier Gas | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) |

| Derivatized C10 Isoprenoid Alcohol | Cyclodextrin-based | 120 | Helium | 25.3 | 26.1 |

This table provides an illustrative example of GC parameters and is not based on direct experimental data for 1-iodo-3,7,11,15-tetramethylhexadec-2-ene or its direct precursors.

Diastereomeric Resolution

An alternative to chiral chromatography is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. nih.gov Diastereomers have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography. nih.gov

For example, if the synthesis of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene proceeds through a chiral carboxylic acid intermediate, this acid could be reacted with a single enantiomer of a chiral amine to form diastereomeric salts. These salts can then be separated, and the pure enantiomer of the carboxylic acid can be regenerated and carried forward in the synthesis.

Computational Chemistry and Theoretical Investigations of 1 Iodo 3,7,11,15 Tetramethylhexadec 2 Ene

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. For 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene, the electronic structure is largely dictated by the allylic iodide functional group and the long, flexible aliphatic chain. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. youtube.com

In the allylic system of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene, three p-orbitals on adjacent carbons combine to form three pi molecular orbitals: a bonding (π), a non-bonding (π_nb), and an antibonding (π) orbital. reddit.com The HOMO is expected to be a π orbital with significant electron density on the carbon-carbon double bond, while the LUMO is anticipated to be a σ orbital associated with the C-I bond. This arrangement is typical for allylic halides and suggests that the molecule can act as a nucleophile at the double bond and an electrophile at the carbon bearing the iodine atom.

Table 1: Predicted Frontier Molecular Orbital Energies for a Model Allylic Iodide System (Note: These are representative values for a simplified allylic iodide model, calculated using DFT, and serve as an approximation for 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Primarily σ* character on the C-I bond |

| HOMO | -8.5 | Primarily π character on the C=C bond |

| HOMO-LUMO Gap | 8.0 | Indicates relative kinetic stability |

This table is generated based on general principles of computational chemistry applied to allylic iodides.

Conformational Analysis and Molecular Dynamics Simulations of the Aliphatic Chain

The long, saturated isoprenoid chain of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene introduces a high degree of conformational flexibility. Understanding the preferred conformations is crucial as they can significantly impact the molecule's physical properties and biological interactions. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. acs.orgrsc.org

MD simulations of related long-chain molecules, such as phytol (B49457) and its derivatives, have shown that the aliphatic tail can adopt numerous conformations in solution. bohrium.comresearchgate.netresearchgate.netnih.gov These simulations typically employ force fields like AMBER or CHARMM to model the interatomic interactions. libretexts.org The simulations can reveal the most stable conformers by identifying the minima on the potential energy surface. github.io For 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene, it is expected that the aliphatic chain will predominantly exist in extended, low-energy conformations to minimize steric hindrance between the methyl groups.

Table 2: Representative Conformational Energy Data from Molecular Dynamics of a Phytyl Chain Analogue (Note: This data is illustrative and based on typical results from MD simulations of long aliphatic chains.)

| Conformer | Relative Potential Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Extended (all-trans) | 0.0 | ~180 |

| Gauche 1 | +0.9 | One C-C-C-C dihedral ~60 |

| Gauche 2 | +1.8 | Two C-C-C-C dihedrals ~60 |

| Eclipsed (transition state) | > +5.0 | One C-C-C-C dihedral ~0 |

This table is generated based on established principles of conformational analysis for long-chain alkanes.

Prediction of Reaction Mechanisms and Transition State Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene, a primary reaction of interest is nucleophilic substitution at the allylic carbon. Allylic halides are known to undergo S(_N)2 reactions at an enhanced rate compared to their saturated counterparts. uni-muenchen.de

DFT calculations can be used to model the potential energy surface of the reaction, locating the transition state structure and determining the activation barrier. schrodinger.com For an S(_N)2 reaction, the transition state would involve the incoming nucleophile and the departing iodide ion simultaneously associated with the allylic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The energy of this transition state relative to the reactants determines the reaction rate. Theoretical studies on similar allylic systems have shown that the activation barriers can be influenced by both steric and electronic factors. bohrium.comrsc.org

The reaction of O(P) with alkyl iodides to form HOI has been shown to proceed through a cyclic 5-membered transition state. rsc.org While a different type of reaction, this highlights the power of computational methods in predicting complex reaction pathways.

Table 3: Calculated Activation Energies for a Model S(_N)2 Reaction of an Allylic Iodide (Note: These values are representative for a model S(_N)2 reaction of a simple allylic iodide with a common nucleophile, calculated at a typical DFT level.)

| Reaction | Nucleophile | Solvent (in silico) | Calculated Activation Energy (kcal/mol) |

| S(_N)2 | Cl | Gas Phase | ~15 |

| S(_N)2 | CN | Acetonitrile (B52724) | ~18 |

| S(_N)2 | OH | Water | ~20 |

This table is based on typical activation energies for S(_N)2 reactions of allylic halides found in computational studies. researchgate.net

In Silico Spectroscopic Property Prediction and Experimental Validation

Computational methods can accurately predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies. acs.org These predictions are invaluable for structure elucidation and for validating experimental data.

For 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene, DFT calculations can predict the C and H NMR chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts for the carbons and protons in the vicinity of the double bond and the iodine atom would be particularly informative. For instance, the carbon bearing the iodine is expected to have a significantly different chemical shift compared to a non-iodinated carbon. The olefinic carbons are predicted to appear in the range of 100-150 ppm in the C NMR spectrum. researchgate.net

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. rsc.org The C=C stretching frequency and the C-I stretching frequency would be characteristic vibrational modes for this molecule. Comparing the calculated spectrum with an experimental one can confirm the presence of these functional groups.

Table 4: Predicted C NMR Chemical Shifts for Key Carbons in a Model Iodo-alkene (Note: These are representative values based on DFT calculations for analogous iodo-alkenes.)

| Carbon Atom | Predicted C Chemical Shift (ppm) |

| C1 (CH(_2)I) | ~10 |

| C2 (=CH-) | ~125 |

| C3 (=C(CH(_3))-) | ~135 |

| C4 (-CH(_2)-) | ~40 |

This table is generated based on typical C NMR chemical shifts for iodo-alkenes from computational predictions. researchgate.netgithub.io

Applications of 1 Iodo 3,7,11,15 Tetramethylhexadec 2 Ene in Complex Organic Synthesis

Role as an Intermediate in Biomimetic Synthesis and Natural Product Analogues

Biomimetic synthesis, which seeks to mimic nature's elegant and efficient strategies for constructing complex molecules, has greatly benefited from the use of key intermediates like 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene. This compound serves as a synthetic equivalent of a C20 isoprenoid unit, a fundamental component of numerous natural products.

Detailed research has demonstrated its utility in the synthesis of analogues of vitamins E and K. The phytyl tail of these essential vitamins is biosynthesized from geranylgeranyl diphosphate (B83284). In a laboratory setting, 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene provides a strategic starting point for introducing this crucial side chain. For instance, in the total synthesis of α-tocopherol (Vitamin E), the coupling of a chiral chroman precursor with a C20 side-chain synthon is a key step. While various methods exist, the use of a reactive intermediate like the corresponding vinyl iodide offers a direct and efficient route.

| Natural Product Analogue | Synthetic Strategy | Role of the Iodo-Compound |

| α-Tocopherol (Vitamin E) | Coupling of a chromanol ring with a C20 isoprenoid side chain. | Serves as a key C20 building block for the phytyl tail. |

| Phylloquinone (Vitamin K1) | Alkylation of a menadione precursor with a phytyl group. | Provides the necessary phytyl side chain for the vitamin K structure. |

Utilization in the Construction of Biologically Relevant Isoprenoid Architectures

The construction of diverse and biologically relevant isoprenoid architectures is a central theme in organic synthesis. Isoprenoids play a vast array of roles in biology, from forming the basis of hormones and vitamins to acting as signaling molecules. 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is a versatile tool for the synthesis of these intricate structures.

Its utility extends beyond the synthesis of vitamins to the creation of other complex terpenes and diterpenoids. The inherent chirality in the 3,7,11,15-tetramethylhexadecane backbone is often a crucial feature of the target molecule. Synthetic strategies that employ this iodo-compound can therefore directly install a significant portion of the required stereochemistry.

| Isoprenoid Architecture | Synthetic Approach | Contribution of the Iodo-Compound |

| Diterpenoids | Convergent synthesis involving the coupling of smaller fragments. | Provides a pre-functionalized C20 unit with defined stereocenters. |

| Polyprenols | Iterative chain elongation strategies. | Can be used as a starting material for the synthesis of longer polyprenyl chains. |

The ability to perform stereoselective coupling reactions with 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is paramount. Modern cross-coupling methodologies, such as Suzuki, Stille, and Negishi reactions, have been successfully applied to vinyl iodides, allowing for the precise and predictable formation of new carbon-carbon bonds with other complex fragments. This level of control is essential for the construction of intricate three-dimensional isoprenoid architectures with specific biological functions.

Strategies for Synthesizing Advanced Polyisoprenoid Intermediates

The synthesis of advanced polyisoprenoid intermediates is crucial for accessing a wide range of natural products and their analogues. 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene can serve as a foundational building block in iterative strategies designed to construct longer polyisoprenoid chains.

One common strategy involves the conversion of the vinyl iodide to a more reactive organometallic species, which can then be coupled with another electrophilic partner. Alternatively, the iodide can be displaced in a substitution reaction. These approaches allow for the step-wise addition of isoprene (B109036) units, leading to the synthesis of longer polyprenyl iodides or other functionalized intermediates.

| Synthetic Strategy | Description | Application of the Iodo-Compound |

| Iterative Cross-Coupling | Stepwise addition of isoprene units via sequential cross-coupling reactions. | The vinyl iodide functionality is key to the initial coupling step. |

| Grignard Formation and Alkylation | Conversion of the vinyl iodide to a Grignard reagent followed by reaction with an alkyl halide. | Enables the formation of a new carbon-carbon bond and chain extension. |

These advanced polyisoprenoid intermediates are valuable precursors for the synthesis of natural products such as dolichols and other long-chain polyprenols, which play important roles in cellular processes like glycosylation. The ability to synthetically access these molecules is critical for studying their biological function and for developing potential therapeutic applications.

Integration into Tandem Reactions and Multi-Component Synthetic Approaches

The efficiency of organic synthesis can be significantly enhanced by the use of tandem reactions and multi-component approaches, where multiple bond-forming events occur in a single operation. The reactivity of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene makes it an excellent candidate for integration into such elegant and atom-economical synthetic strategies.

For example, a palladium-catalyzed cascade reaction could be envisioned where the initial oxidative addition to the carbon-iodine bond is followed by a series of intramolecular or intermolecular insertions and reductive eliminations. This could allow for the rapid construction of complex cyclic or polycyclic structures containing the C20 isoprenoid tail.

In a multi-component reaction, 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene could be combined with two or more other reactants in a single pot to generate a complex product in a highly convergent manner. This approach avoids the need for isolation and purification of intermediates, saving time and resources.

While specific, extensively documented examples of tandem and multi-component reactions involving this particular iodo-compound are still emerging in the literature, its structural motifs suggest significant potential. The combination of a reactive vinyl iodide and a lipophilic isoprenoid chain presents a unique set of opportunities for the development of novel and powerful synthetic methodologies. The continued exploration of the reactivity of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is expected to lead to innovative strategies for the efficient synthesis of complex and biologically important molecules.

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Pathways

The traditional synthesis of allylic iodides often involves reagents and conditions that are not environmentally friendly. Future research must prioritize the development of green and sustainable methods for the preparation of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene.

Current research in the broader field of alkyl and allylic iodide synthesis has highlighted several promising green alternatives. These include the use of ionic liquids as both solvent and reagent, which can often be recycled, and mild iodination methods using systems like cerium(III) chloride heptahydrate and sodium iodide (CeCl₃·7H₂O/NaI). organic-chemistry.orgorganic-chemistry.org Metal-free iodination techniques, which avoid the use of toxic and expensive metal catalysts, are also gaining traction. rsc.org Electrochemical methods, where electrons act as the primary reagent to generate the iodinating species in situ from iodides, present another green and efficient strategy. mdpi.com

A significant challenge lies in adapting these general methods to the specific substrate, 3,7,11,15-tetramethylhexadec-2-en-1-ol (B3434643) (phytol). nih.gov The presence of the long, isoprenoid chain could influence solubility and reactivity in different green solvent systems. Research should focus on optimizing reaction conditions to achieve high yields and selectivity while minimizing waste. The ideal synthetic pathway would utilize non-toxic solvents, readily available and recyclable reagents, and operate under ambient temperature and pressure.

| Sustainable Synthesis Approach | Potential Advantages | Key Research Challenges for 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene |

| Ionic Liquids | Recyclable, tunable properties, can act as both solvent and catalyst. organic-chemistry.org | Substrate solubility, ionic liquid selection, and product separation. |

| CeCl₃·7H₂O/NaI System | Mild reaction conditions, low cost of reagents. organic-chemistry.org | Optimization for the specific allylic alcohol, potential for side reactions. |

| Metal-Free Iodination | Avoids toxic metal catalysts, often uses greener oxidants. rsc.org | Reagent compatibility with the double bond, selectivity for the primary alcohol. |

| Electrochemical Synthesis | Uses electrons as a clean reagent, avoids harsh oxidizing agents. mdpi.com | Electrode material selection, control of reaction selectivity, scalability. |

Chemoenzymatic and Biocatalytic Approaches for Targeted Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high levels of selectivity under mild conditions. nih.govnih.gov The application of chemoenzymatic and biocatalytic methods for the synthesis of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene is a largely unexplored but highly promising area of research.

Enzymes such as lipases, which are typically used for hydrolysis and esterification, have shown promiscuity in catalyzing other reactions. nih.gov Monooxygenases are another class of enzymes that could be engineered for the selective hydroxylation of the phytol (B49457) backbone, potentially leading to precursors for iodination. nih.gov While direct enzymatic iodination is less common, the development of engineered halohydrin dehalogenases or other novel biocatalysts could pave the way for a direct biocatalytic route from phytol to its corresponding iodide.

A significant challenge in this area is the identification or engineering of enzymes that can accommodate the long, hydrophobic chain of the substrate. Furthermore, the integration of enzymatic steps with chemical transformations in a chemoenzymatic cascade requires careful optimization of reaction conditions to ensure compatibility.

| Biocatalytic Strategy | Enzyme Class | Potential Application | Research Focus |

| Enzymatic Esterification/Hydrolysis | Lipases | Activation of the primary alcohol for subsequent chemical iodination. | Screening for lipases with high activity towards phytol and its derivatives. |

| Selective Hydroxylation | Monooxygenases | Introduction of hydroxyl groups at specific positions on the carbon skeleton. | Engineering monooxygenases for regioselective and stereoselective hydroxylation. |

| Direct Iodination | Engineered Halogenases | Direct conversion of the allylic alcohol to the allylic iodide. | Enzyme discovery and protein engineering to develop a suitable biocatalyst. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The allylic iodide functional group in 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene imparts a rich and varied reactivity that is ripe for exploration. As an allylic halide, it is expected to be highly reactive in nucleophilic substitution reactions, likely proceeding through an S_N1 mechanism due to the formation of a resonance-stabilized allylic carbocation. ncert.nic.in This reactivity opens the door to the synthesis of a wide range of derivatives by introducing various nucleophiles.

Future research should aim to uncover novel reactivity patterns beyond simple substitution. This could involve exploring its participation in radical reactions, where the allylic position is particularly susceptible to hydrogen abstraction, leading to a resonance-stabilized radical intermediate. youtube.comlibretexts.org Furthermore, the interaction of the iodide with transition metal catalysts could lead to unprecedented transformations, such as cross-coupling reactions or the formation of organometallic intermediates. The potential for the iodo-group to direct or participate in intramolecular cyclizations with the long isoprenoid chain is another exciting avenue for creating complex molecular architectures.

A key challenge will be to control the regioselectivity and stereoselectivity of these reactions. The potential for the allylic system to undergo S_N2' reactions, where the nucleophile attacks at the gamma-carbon of the double bond, must also be considered and controlled.

Application of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Mechanistic Studies

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing synthetic routes and discovering new transformations. The application of advanced analytical techniques for real-time reaction monitoring is therefore essential.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and various forms of mass spectrometry, including Electrospray Ionization (ESI) and Direct Analysis in Real-Time (DART), can provide invaluable insights into the progress of reactions involving 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene. nih.govacs.orgacs.orgwaters.comnih.govpurdue.edu These methods allow for the identification of transient intermediates, the quantification of reactants and products over time, and the elucidation of complex reaction networks. Hyphenated techniques, such as LC-MS, are also powerful for analyzing complex reaction mixtures. waters.com

The primary challenge in applying these techniques is often related to the complexity of the reaction mixtures and the potential for the analyte to be incompatible with certain ionization methods. acs.org For instance, the non-polar nature of 1-Iodo-3,7,11,15-tetramethylhexadec-2-ene might require specialized approaches for ESI-MS. The development of robust analytical protocols tailored to this specific compound and its derivatives will be critical for advancing its chemistry.

| Analytical Technique | Information Gained | Challenges and Considerations |

| In-situ NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products; structural information. nih.govacs.org | Sensitivity, potential for overlapping signals in complex mixtures. |

| Mass Spectrometry (ESI, DART) | Identification of reaction components, monitoring reaction progress, high sensitivity. acs.orgwaters.comnih.govpurdue.edu | Ionization efficiency of non-polar analytes, quantitative accuracy. |

| Hyphenated Techniques (e.g., LC-MS) | Separation and identification of components in complex mixtures. waters.com | Method development, potential for on-column degradation. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Ultrafast reaction dynamics, identification of short-lived intermediates. numberanalytics.com | Specialized equipment, data interpretation. |

Q & A

Basic: How can the structural characterization of 1-iodo-3,7,11,15-tetramethylhexadec-2-ene be validated experimentally?

Methodological Answer:

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm branching positions (e.g., methyl groups at C3, C7, C11, C15) and the iodine substituent’s electronic effects on the alkene moiety .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and isotopic patterns (e.g., iodine’s characteristic isotopic signature) .

- Gas Chromatography (GC): Pair with retention index data from non-polar columns (e.g., Van Den Dool and Kratz RI) to confirm purity and structural consistency .

Basic: What synthetic strategies are effective for introducing the iodine substituent in this compound?

Methodological Answer:

Iodination can be achieved via:

- Electrophilic Addition: Use iodine (I) or iodonium sources (e.g., N-iodosuccinimide) in the presence of a Lewis acid (e.g., BF) to target the alkene’s electron-rich region .

- Radical Halogenation: Employ iodine monochloride (ICl) under UV light for regioselective iodination at the allylic position .

- Post-Synthesis Modification: Alkylate pre-formed alkenes with methyl iodide (CHI) to install methyl groups, followed by iodination .

Basic: How should stability and storage conditions be optimized for this iodinated alkene?

Methodological Answer:

- Storage: Maintain under inert atmosphere (argon/nitrogen) at –20°C to prevent iodine loss via oxidative or photolytic degradation .

- Light Sensitivity: Use amber glassware to avoid UV-induced decomposition of the alkene-iodine bond .

- Stability Assays: Monitor degradation via periodic GC-MS analysis to detect byproducts like deiodinated alkenes or oxidized species .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or GC retention times)?

Methodological Answer:

- Cross-Verification: Compare experimental -NMR shifts with computational predictions (DFT-based chemical shift calculators) .

- Isotopic Labeling: Synthesize deuterated analogs to isolate confounding signals (e.g., overlapping methyl resonances) .

- Chromatographic Calibration: Use internal standards with known retention indices (e.g., n-alkanes) to recalibrate GC conditions and validate retention times .

Advanced: What experimental approaches elucidate the compound’s reactivity in cross-coupling reactions (e.g., Heck or Suzuki reactions)?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in-situ -NMR (if fluorinated partners are used) to assess iodine’s leaving-group efficiency .

- Computational Modeling: Use density functional theory (DFT) to predict transition states and regioselectivity in palladium-catalyzed couplings .

- Isotopic Tracing: Introduce -labeled methyl groups to track migratory insertion pathways during catalysis .

Advanced: How can degradation pathways of this compound be systematically mapped under varying conditions?

Methodological Answer:

- Stress Testing: Expose the compound to heat, light, or oxidizing agents (e.g., HO) and analyze degradation products via LC-MS/MS .

- Mechanistic Probes: Use radical scavengers (e.g., TEMPO) to distinguish between homolytic vs. heterolytic cleavage mechanisms .

- Arrhenius Analysis: Calculate activation energies for degradation at multiple temperatures to extrapolate shelf-life .

Advanced: What methodologies ensure reproducibility in synthesizing and purifying this compound?

Methodological Answer:

- Protocol Standardization: Document reaction parameters (e.g., solvent purity, catalyst batch) rigorously, as minor impurities can alter iodine’s reactivity .

- Purification: Use silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization in dioxane (as demonstrated for iodinated analogs) .

- Peer Validation: Share synthetic protocols with independent labs for cross-validation, ensuring consistency in yield and purity .

Advanced: How can computational tools enhance experimental design for studying this compound’s properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate conformational flexibility of the branched alkyl chain to predict solubility or aggregation behavior .

- QSPR Models: Quantify structure-property relationships (e.g., logP, polar surface area) to optimize solvent systems for reactions .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) if investigating bioactivity .

Advanced: What analytical strategies differentiate stereoisomers or regioisomers of this compound?

Methodological Answer:

- Chiral GC/HPLC: Employ chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers .

- NOESY NMR: Detect spatial proximity between iodine and methyl groups to confirm stereochemistry .

- Vibrational Spectroscopy: Compare experimental IR spectra with computational (DFT) predictions for C-I stretching modes (~500 cm) .

Advanced: How can researchers design hypothesis-driven experiments to explore this compound’s applications in materials science?

Methodological Answer:

- Self-Assembly Studies: Investigate liquid crystalline behavior via polarized light microscopy and small-angle X-ray scattering (SAXS) .

- Thermal Analysis: Use differential scanning calorimetry (DSC) to characterize phase transitions influenced by the branched alkyl chain .

- Surface Modification: Functionalize nanoparticles with the compound and analyze stability via TEM and dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.